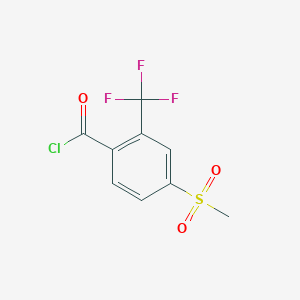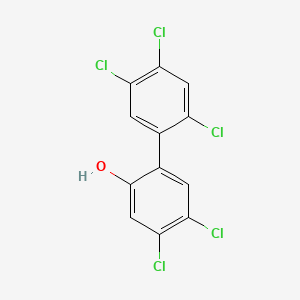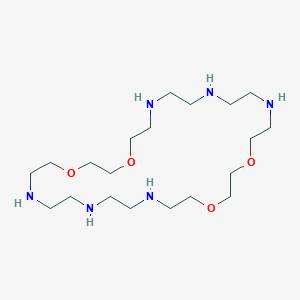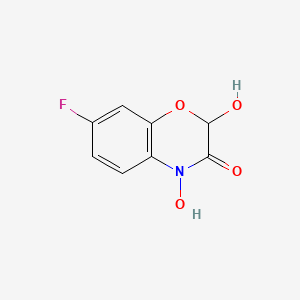![molecular formula C42H34N4O2 B14285403 2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 118798-01-9](/img/structure/B14285403.png)
2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butane-1,4-diyl linkage connecting two 9-(4-methoxyphenyl)-1,10-phenanthroline units, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the reaction of 9-(4-methoxyphenyl)-1,10-phenanthroline with butane-1,4-diyl dibromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the phenanthroline rings.
Aplicaciones Científicas De Investigación
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Potential use in studying DNA interactions due to its planar structure, which can intercalate between DNA bases.
Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to potential therapeutic effects. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A well-known ligand with similar structural features but without the butane-1,4-diyl linkage.
2,2’-Bipyrimidine: A compound with similar coordination properties but different electronic characteristics.
Uniqueness
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is unique due to its extended conjugation and the presence of the butane-1,4-diyl linkage, which imparts flexibility and distinct electronic properties. This makes it a valuable compound for designing new materials and studying complex biological interactions .
Propiedades
| 118798-01-9 | |
Fórmula molecular |
C42H34N4O2 |
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-9-[4-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H34N4O2/c1-47-35-21-13-27(14-22-35)37-25-17-31-9-7-29-11-19-33(43-39(29)41(31)45-37)5-3-4-6-34-20-12-30-8-10-32-18-26-38(46-42(32)40(30)44-34)28-15-23-36(48-2)24-16-28/h7-26H,3-6H2,1-2H3 |
Clave InChI |
YIDBDNQQJYYGDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)CCCCC5=NC6=C(C=CC7=C6N=C(C=C7)C8=CC=C(C=C8)OC)C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/no-structure.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)




![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

